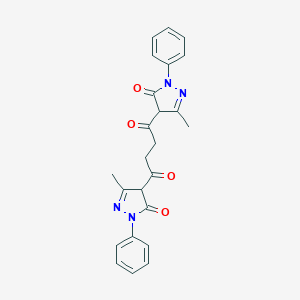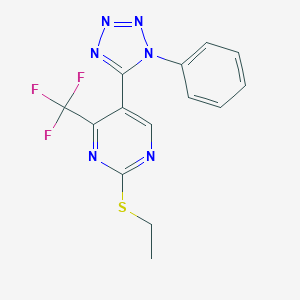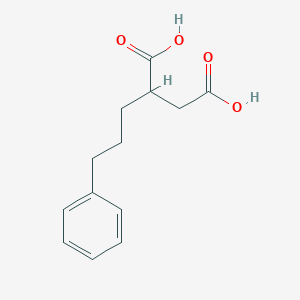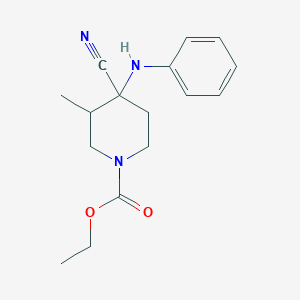![molecular formula C13H9N5S B242160 6-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B242160.png)
6-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique fused ring structure, which combines triazole, thiadiazepine, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, the compound can intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiadiazine core but differ in their ring fusion patterns.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a triazole-quinoxaline core and exhibit similar biological activities.
Uniqueness
3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C13H9N5S |
|---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
6-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene |
InChI |
InChI=1S/C13H9N5S/c1-8-16-17-13-18(8)14-7-10-6-9-4-2-3-5-11(9)15-12(10)19-13/h2-7H,1H3 |
InChI Key |
OUKAQLRAULKORT-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=CC3=CC4=CC=CC=C4N=C3S2 |
Canonical SMILES |
CC1=NN=C2N1N=CC3=CC4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B242084.png)
![7-Methyl-2-(5-methyl-3-isoxazolyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B242107.png)
![2-(2,4-Dichlorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B242114.png)

![5-(4-Morpholinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile](/img/structure/B242164.png)
![5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile](/img/structure/B242165.png)
![N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B242167.png)


![2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile](/img/structure/B242174.png)

![1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B242181.png)
![spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)
![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B242202.png)
